Product packaging for 4-Bromo-3-methoxybenzoyl chloride(Cat. No.:CAS No. 56256-15-6)

4-Bromo-3-methoxybenzoyl chloride

Cat. No.: B1406333
CAS No.: 56256-15-6
M. Wt: 249.49 g/mol
InChI Key: NWBXIGBKXBWIEE-UHFFFAOYSA-N
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Description

Historical Context of Acyl Chloride Derivatives in Organic Synthesis

The journey of acyl chlorides in organic chemistry began in the mid-19th century. Their discovery marked a significant milestone, providing chemists with a highly reactive functional group that could be readily converted into other functionalities. mdpi.com Initially, methods for their preparation involved the reaction of carboxylic acids with reagents like phosphorus pentachloride (PCl₅). nih.gov Over time, the synthetic toolbox expanded to include milder and more efficient reagents such as thionyl chloride (SOCl₂) and oxalyl chloride, which are now standard methods for creating these reactive intermediates. chemicalbook.comnih.gov

The introduction of the acyl chloride group dramatically enhanced the ability of chemists to form new carbon-heteroatom bonds. These compounds readily react with nucleophiles like alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively. chemicalbook.comambeed.com This reactivity established acyl chlorides as fundamental building blocks in organic synthesis. rsc.org The development of reactions like the Friedel-Crafts acylation, which uses acyl chlorides to attach acyl groups to aromatic rings, further cemented their importance in constructing complex molecular frameworks. epa.gov

Significance of Halo- and Methoxy-Substituted Benzoyl Chlorides in Advanced Chemical Research

The strategic placement of halogen (halo-) and methoxy- substituents on the benzoyl chloride scaffold significantly influences the compound's chemical properties and reactivity, opening up new avenues in advanced chemical research. Halogens, such as bromine and chlorine, are electron-withdrawing groups that can modulate the electrophilicity of the carbonyl carbon, affecting reaction rates. rsc.org Furthermore, the presence of a halogen provides a reactive handle for subsequent cross-coupling reactions, a cornerstone of modern medicinal chemistry for building complex molecular architectures.

The methoxy (B1213986) group (–OCH₃), an electron-donating group, also plays a crucial role. It can direct the position of further electrophilic aromatic substitution reactions and influence the biological activity of the final molecule. Methoxy-substituted aromatic compounds are prevalent in many natural products and pharmaceuticals. chemicalbook.com Therefore, benzoyl chlorides containing both halo- and methoxy- groups are particularly valuable as they combine the reactivity of the acyl chloride with two distinct functional groups that can be selectively manipulated. This dual functionality makes them highly sought-after intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. ambeed.combldpharm.comwipo.int For instance, substituted benzoyl chlorides are key starting materials for creating novel anticancer agents and other therapeutic compounds. nih.gov

Rationale for Investigating 4-Bromo-3-methoxybenzoyl chloride in Academic Synthesis and Reactivity Studies

The specific substitution pattern of this compound makes it a compound of considerable interest for academic and industrial research. The rationale for its investigation stems from its potential as a versatile building block for synthesizing novel compounds with tailored properties. The molecule incorporates three key functional features:

The Acyl Chloride Group: This is the most reactive site, allowing for facile reactions with a wide range of nucleophiles to form amides, esters, and ketones. This is a primary pathway for incorporating the bromo-methoxyphenyl moiety into a larger molecule.

The Bromo Substituent: The bromine atom at the 4-position is a key feature. It can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of diverse aryl, alkyl, or nitrogen-based groups at this position.

The Methoxy Substituent: The methoxy group at the 3-position influences the electronic properties of the benzene (B151609) ring and can impact the biological activity of derivatives. It is a common feature in many biologically active molecules and can be a site for further chemical modification if necessary.

The combination of these groups in a single, relatively simple molecule provides a platform for the efficient and modular synthesis of complex target structures. Researchers would investigate this compound to explore new synthetic routes to pharmaceuticals, particularly in areas like cancer research where substituted benzofuran (B130515) and thiazole (B1198619) scaffolds have shown promise. nih.gov The study of its reactivity with different nucleophiles and under various coupling conditions can lead to the discovery of new chemical transformations and the creation of libraries of novel compounds for biological screening. Its commercial availability, as indicated by its CAS number 56256-15-6, facilitates its use in such research endeavors. bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrClO2 B1406333 4-Bromo-3-methoxybenzoyl chloride CAS No. 56256-15-6

Properties

IUPAC Name

4-bromo-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBXIGBKXBWIEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 3 Methoxybenzoyl Chloride and Analogues

Established Synthetic Pathways to Acyl Chlorides

Direct Chlorination of Substituted Benzoic Acids

The most common and well-established method for synthesizing acyl chlorides is the direct chlorination of the corresponding carboxylic acid. ontosight.aiyoutube.com This is typically achieved by treating the substituted benzoic acid with a chlorinating agent. Several reagents can be employed for this transformation, with thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅) being the most frequently used. ontosight.aikhanacademy.org

The reaction of a carboxylic acid with thionyl chloride is widely utilized due to its efficiency and the convenient removal of byproducts, which are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl). youtube.comyoutube.com The mechanism involves the initial formation of a more reactive mixed anhydride (B1165640) of the carboxylic acid and sulfurous acid. researchgate.net A base, such as pyridine (B92270), is sometimes added to neutralize the generated HCl, which can prevent potential side reactions and improve yields. researchgate.net For instance, the synthesis of 4-methoxybenzoyl chloride, an analogue of the target compound, is readily achieved through the direct chlorination of 4-methoxybenzoic acid with thionyl chloride. chemicalbook.com Similarly, benzoic acid reacts with thionyl chloride to produce benzoyl chloride. youtube.comdoubtnut.com

Oxalyl chloride is another effective reagent, often used with a catalytic amount of N,N-dimethylformamide (DMF). This method is known for its mild reaction conditions. chemicalbook.com Phosphorus pentachloride also converts carboxylic acids to acyl chlorides, following a similar reactive principle. khanacademy.org

Table 1: Common Chlorinating Agents for Direct Conversion of Benzoic Acids to Acyl Chlorides
Chlorinating AgentTypical ByproductsKey Considerations
Thionyl chloride (SOCl₂)SO₂, HCl (gaseous)Efficient, byproducts are easily removed. youtube.comyoutube.com Older batches may contain impurities. youtube.com
Oxalyl chloride ((COCl)₂)CO, CO₂, HCl (gaseous)Mild conditions, often used with catalytic DMF. chemicalbook.comyoutube.com
Phosphorus pentachloride (PCl₅)POCl₃, HClEffective but produces a liquid byproduct that may require separation. khanacademy.org

Conversion from Precursor Compounds (e.g., Benzyl (B1604629) Alcohols for Analogues)

While the direct chlorination of carboxylic acids is the primary route, acyl chloride analogues can also be conceptually linked to other precursors like benzyl alcohols. The conversion of benzyl alcohols to the corresponding benzyl chlorides is a key transformation. organic-chemistry.org For example, benzyl alcohol can be converted to benzyl chloride using hydrochloric acid, although this often requires concentrated acid. reddit.comtue.nl More contemporary methods utilize reagents like 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide (B87167) for a rapid and selective chlorination under neutral conditions. organic-chemistry.org Another approach involves using α,α-dichlorodiphenylmethane as a chlorinating agent with an iron(III) chloride catalyst, which works for both alcohols and carboxylic acids. organic-chemistry.org Although this does not directly yield an acyl chloride from an alcohol, it demonstrates the versatility of modern chlorinating systems. It's important to note that the direct, one-step conversion of a benzyl alcohol to a benzoyl chloride is not a standard or direct synthetic route. The typical pathway would involve oxidation of the benzyl alcohol to the corresponding benzoic acid, followed by chlorination as described in section 2.1.1.

Novel and Green Chemical Approaches for Acyl Chloride Generation

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable chemical processes. pjoes.com In the context of acyl chloride synthesis, this has led to the exploration of "green" methodologies that minimize waste and avoid the use of hazardous reagents. tandfonline.com

One promising approach is the use of microwave-assisted synthesis, which can dramatically reduce reaction times and the generation of hazardous waste. ontosight.ai Another area of development is the use of bio-based solvents, such as Cyrene™, as an alternative to traditional and often toxic solvents like dimethylformamide and dichloromethane (B109758) in reactions involving acyl chlorides. rsc.org

Furthermore, novel catalytic systems are being investigated. For example, a method for converting tert-butyl esters to acyl chlorides has been developed using stannous chloride as a catalyst in a one-pot reaction. symbchem.com This system also demonstrates the ability to convert benzyl alcohol to benzyl chloride. symbchem.com Photocatalysis under visible light has also emerged as a green method, for instance, in the synthesis of acid chlorides from aldehydes using a ruthenium-based photocatalyst. organic-chemistry.org

Table 2: Emerging and Green Synthetic Approaches for Acyl Chlorides
ApproachKey FeaturesExample/Application
Microwave-Assisted SynthesisReduced reaction times, less hazardous waste. ontosight.aiGeneral improvement for acyl chloride synthesis. ontosight.ai
Bio-based SolventsReplaces toxic solvents like DMF and dichloromethane. rsc.orgUse of Cyrene™ in amide synthesis from acyl chlorides. rsc.org
Novel CatalysisMilder reaction conditions, alternative starting materials.Stannous chloride-catalyzed conversion of tert-butyl esters to acyl chlorides. symbchem.com
Visible-Light PhotocatalysisUses light as an energy source, often with milder reagents.Synthesis of acid chlorides from aldehydes. organic-chemistry.org

Reaction Condition Optimization for Enhanced Yield and Purity in 4-Bromo-3-methoxybenzoyl chloride Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of chlorinating agent, solvent, reaction temperature, and reaction time.

For the direct chlorination of 4-bromo-3-methoxybenzoic acid, thionyl chloride is a common choice. The reaction is often performed in an inert solvent like dichloromethane or simply by refluxing in an excess of thionyl chloride. chemicalbook.com The addition of a catalytic amount of DMF can accelerate the reaction, particularly when using oxalyl chloride. chemicalbook.com

The temperature is a critical factor. While some reactions proceed at room temperature, others may require heating to reflux to ensure complete conversion. chemicalbook.comyoutube.com However, excessive heat can lead to side reactions and the formation of impurities. For instance, in the synthesis of some benzoyl chlorides, prolonged heating can lead to darker reaction mixtures, possibly due to polymerization-type side reactions. youtube.com

Purification of the final product is typically achieved by distillation under reduced pressure to remove the excess chlorinating agent and any high-boiling impurities. youtube.com Careful control of the distillation is necessary to obtain a pure product.

Scalability Considerations for Research and Industrial Applications

The scalability of a synthetic method is a critical factor for its practical application in both research and industrial settings. tandfonline.com For the synthesis of this compound, the direct chlorination of the corresponding benzoic acid with thionyl chloride or oxalyl chloride is generally considered a scalable process. youtube.comyoutube.com

One of the main advantages of using thionyl chloride is that the byproducts are gaseous, which simplifies the work-up and purification on a larger scale. youtube.com However, on an industrial scale, the handling of large quantities of corrosive and toxic reagents like thionyl chloride and the management of gaseous byproducts like SO₂ and HCl require specialized equipment and safety protocols. youtube.com

For industrial production, benzoyl chloride itself is sometimes prepared by the hydrolysis of benzotrichloride. youtube.com The choice of reagent can also impact scalability. While oxalyl chloride is effective, it is generally more expensive than thionyl chloride, which may be a consideration for large-scale synthesis. youtube.com

Recent developments in continuous flow chemistry offer significant advantages for scaling up acyl chloride synthesis. tue.nl Flow reactors can provide better control over reaction parameters such as temperature and mixing, leading to improved safety, consistency, and yield, especially for exothermic reactions. tue.nl

Mechanistic Investigations of Reactions Involving 4 Bromo 3 Methoxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. masterorganicchemistry.com This class of reactions proceeds via a two-step mechanism: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. libretexts.orgyoutube.com The general reactivity of carboxylic acid derivatives follows the order: acid chlorides > acid anhydrides > esters ≈ carboxylic acids > amides. youtube.com This high reactivity makes 4-bromo-3-methoxybenzoyl chloride a versatile precursor for the synthesis of a wide array of functional compounds.

Esterification with Diverse Alcohol Substrates

The reaction of this compound with alcohols, a process known as esterification, yields the corresponding esters. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct. The reaction is generally exothermic. youtube.com A wide variety of alcohols can be employed, ranging from simple primary and secondary aliphatic alcohols to more complex benzylic and allylic alcohols, as well as phenols. youtube.comresearchgate.net

The general mechanism involves the attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the chloride ion and the formation of the ester. The base then deprotonates the resulting oxonium ion to yield the final product and the corresponding ammonium (B1175870) salt.

A study on the metal-free oxidative cross-esterification of alcohols provides insight into the broad substrate scope applicable to acyl chlorides. researchgate.net While the study focuses on the in-situ generation of acyl chlorides from alcohols, the subsequent esterification step is directly relevant. The research demonstrates successful reactions with primary, secondary, benzylic, and allylic alcohols, as well as phenols. researchgate.net This suggests that this compound can be effectively converted to a diverse range of esters under appropriate conditions.

Table 1: Examples of Esterification with Various Alcohol Substrates This table is illustrative and based on the general reactivity of acyl chlorides.

Alcohol SubstrateProduct
MethanolMethyl 4-bromo-3-methoxybenzoate
EthanolEthyl 4-bromo-3-methoxybenzoate
IsopropanolIsopropyl 4-bromo-3-methoxybenzoate
Benzyl (B1604629) alcoholBenzyl 4-bromo-3-methoxybenzoate
PhenolPhenyl 4-bromo-3-methoxybenzoate

Amidation with Primary and Secondary Amines

Similar to esterification, this compound readily reacts with primary and secondary amines to form the corresponding amides. This reaction, often referred to as amidation or aminolysis, is a robust method for creating carbon-nitrogen bonds. Due to the basic nature of amines, two equivalents of the amine are typically required: one to act as the nucleophile and the other to neutralize the HCl byproduct. Alternatively, a non-nucleophilic base can be used. youtube.comlibretexts.org

The mechanism mirrors that of esterification, with the nitrogen atom of the amine acting as the nucleophile. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the chloride ion and deprotonation of the nitrogen to afford the stable amide product. This method is applicable to a wide range of primary and secondary amines, including both aliphatic and aromatic amines. The reaction with ammonia (B1221849) will yield a primary amide. youtube.com

The reaction is generally efficient and high-yielding. For instance, the synthesis of the antidepressant Moclobemide involves an amide formation step, highlighting the utility of this reaction in medicinal chemistry. nih.gov

Table 2: Examples of Amidation with Various Amine Substrates This table is illustrative and based on the general reactivity of acyl chlorides.

Amine SubstrateProduct
Ammonia4-Bromo-3-methoxybenzamide
MethylamineN-Methyl-4-bromo-3-methoxybenzamide
DiethylamineN,N-Diethyl-4-bromo-3-methoxybenzamide
AnilineN-Phenyl-4-bromo-3-methoxybenzamide

Anhydride (B1165640) Formation with Carboxylic Acids

This compound can react with a carboxylate salt or a carboxylic acid in the presence of a base like pyridine to form a mixed or symmetrical anhydride. masterorganicchemistry.comnih.gov This reaction is another example of nucleophilic acyl substitution, where the oxygen of the carboxylate acts as the nucleophile. masterorganicchemistry.commasterorganicchemistry.com

The mechanism involves the attack of the carboxylate on the acyl chloride's carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the chloride ion, yielding the anhydride. libretexts.org The use of a base like pyridine is common to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate in situ. masterorganicchemistry.com While synthetically useful, anhydrides are generally less reactive than their acyl chloride counterparts but more reactive than esters and amides. libretexts.orglibretexts.org Symmetrical anhydrides can also be formed from the dehydration of two carboxylic acid molecules, often with a dehydrating agent. youtube.comnih.gov

Formation of Thioesters and Selenoesters

The high reactivity of acyl chlorides allows for the synthesis of thioesters and selenoesters by reacting them with thiols and selenols, respectively. These reactions proceed through a similar nucleophilic acyl substitution mechanism. The sulfur or selenium atom acts as the nucleophile, attacking the carbonyl carbon.

The generation of acyl radicals from acyl thioesters for use in visible-light photoredox catalysis has been documented, indicating that thioesters are accessible derivatives from acyl precursors like this compound. nih.gov Similarly, acyl selenides can be used to generate acyl radicals. nih.gov This suggests that this compound can serve as a starting material for these less common but synthetically valuable carboxylic acid derivatives.

Electrophilic Aromatic Acylation (Friedel-Crafts Type Reactions with Related Benzoyl Chlorides)

Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. libretexts.orglibretexts.org The reaction typically employs a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which coordinates to the chlorine atom of the acyl chloride. researchgate.netmasterorganicchemistry.com This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the generation of a highly reactive acylium ion (RCO⁺). libretexts.orgchemguide.co.uk The aromatic ring then acts as a nucleophile, attacking the acylium ion in an electrophilic aromatic substitution reaction. youtube.comyoutube.com

While specific studies on the use of this compound as the electrophile in Friedel-Crafts reactions are not prevalent in the provided search results, the general principles of this reaction are well-established for benzoyl chlorides. researchgate.netresearchgate.net The presence of a deactivating group (the bromo group) and an activating group (the methoxy (B1213986) group) on the benzoyl chloride ring would primarily influence the reactivity of the acylium ion itself, rather than the aromatic substrate it is reacting with. A significant advantage of Friedel-Crafts acylation over alkylation is that the product ketone is less reactive than the starting aromatic compound, thus preventing poly-acylation. chemguide.co.uk Furthermore, the reaction with acyl chlorides avoids the carbocation rearrangements that can plague Friedel-Crafts alkylations. masterorganicchemistry.com

Radical Reactions and Photocatalysis Applications with Acyl Halides

Recent advancements in synthetic chemistry have demonstrated that acyl chlorides can serve as precursors for acyl radicals under mild, photocatalytic conditions. rsc.orgresearchgate.netthieme-connect.com This approach offers an alternative to traditional methods for generating acyl radicals, which often require harsh conditions like high temperatures or UV irradiation. nih.gov Visible-light photoredox catalysis, in particular, has emerged as a powerful tool for this transformation. nih.govthieme-connect.com

The mechanism often involves the activation of the acyl chloride by a photocatalyst. rsc.orgresearchgate.net For instance, a strategy has been developed that uses a commercially available nucleophilic organic catalyst to generate acyl radicals from acyl chlorides and anhydrides via a nucleophilic acyl substitution pathway. rsc.orgresearchgate.net These generated acyl radicals are nucleophilic and can participate in various synthetic transformations, such as Giese-type additions to electron-poor olefins. rsc.orgresearchgate.net This methodology is advantageous as it relies on the electrophilicity of the acyl chloride rather than its reduction potential, allowing for the activation of substrates that are not easily reduced. rsc.org

Aroyl chlorides with both electron-donating and electron-withdrawing groups have been successfully employed as acyl radical precursors in these photocatalytic systems. rsc.org This suggests that this compound would be a suitable substrate for such transformations. The generated 4-bromo-3-methoxybenzoyl radical could then be used to forge new carbon-carbon bonds in a controlled and selective manner. researchgate.netresearchgate.net The deoxygenative hydroacylation of styrenes with aliphatic carboxylic acids, promoted by phosphine (B1218219) reagents, is another example of photoredox-catalyzed acyl radical generation, though it starts from the carboxylic acid. beilstein-journals.org

Influence of Bromo and Methoxy Substituents on Reaction Kinetics and Selectivity

The reactivity of this compound in various chemical transformations is significantly governed by the electronic and steric influences of its two substituents on the benzene (B151609) ring. The bromo and methoxy groups, positioned at the C4 and C3 positions respectively relative to the acyl chloride function, exert a combined effect on the electron density of the aromatic ring and the electrophilicity of the carbonyl carbon. These factors are critical in determining the rates and regioselectivity of its reactions, particularly in nucleophilic acyl substitution and electrophilic aromatic substitution reactions.

The individual and collective impact of these substituents can be qualitatively and quantitatively assessed through the lens of established principles in physical organic chemistry, most notably the Hammett equation. This equation provides a framework for understanding how substituents influence reaction rates and equilibria by considering their electronic-donating or -withdrawing properties. dalalinstitute.comwikipedia.org

Electronic Effects of Substituents

The electronic influence of a substituent is a combination of its inductive and resonance effects.

Inductive Effect (I): This is the transmission of charge through a chain of atoms by electrostatic induction. Halogens, like bromine, are more electronegative than carbon and thus exert a deactivating, electron-withdrawing inductive effect (-I). The methoxy group also has an electronegative oxygen atom, which imparts a -I effect. utexas.edu

Resonance Effect (R or M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. The methoxy group possesses lone pairs on the oxygen atom that can be delocalized into the benzene ring, resulting in a strong electron-donating resonance effect (+R or +M). minia.edu.eg This effect increases electron density at the ortho and para positions. The bromine atom also has lone pairs and can exhibit a +R effect, although it is weaker compared to the methoxy group.

In the case of this compound, the methoxy group at the meta position (C3) primarily exerts its -I effect with a less pronounced +R effect on the reaction center. Conversely, the bromo group at the para position (C4) exerts both a -I and a +R effect.

Impact on Reaction Kinetics

The rate of nucleophilic acyl substitution reactions of benzoyl chlorides is highly dependent on the electrophilicity of the carbonyl carbon. Electron-withdrawing groups enhance this electrophilicity and thus increase the reaction rate, while electron-donating groups decrease it.

Table 1: Hammett Substituent Constants (σ) for Relevant Groups

Substituent σ_meta σ_para
-H 0.00 0.00
-Br 0.39 0.23
-OCH₃ 0.12 -0.27

Data sourced from established chemical literature. wikipedia.orglibretexts.org

Influence on Selectivity in Electrophilic Aromatic Substitution

In reactions where the benzoyl chloride acts as a substrate for further electrophilic aromatic substitution on the benzene ring, the directing effects of the bromo and methoxy groups become paramount.

Methoxy Group (-OCH₃): As a strong activating group with a dominant +R effect, it directs incoming electrophiles to the ortho and para positions relative to itself. minia.edu.eglibretexts.org

Bromo Group (-Br): Halogens are generally deactivating yet ortho, para-directing. libretexts.org

In this compound, the positions ortho to the strongly activating methoxy group are C2 and C4. The C4 position is already substituted with bromine. The position para to the methoxy group is C6. The bromo group at C4 directs to the ortho positions (C3 and C5). Therefore, the most likely positions for electrophilic attack are C2 and C6, which are ortho and para to the activating methoxy group, respectively. Steric hindrance may play a role in favoring one position over the other.

Research Findings on Substituted Benzoyl Chlorides

In Friedel-Crafts acylation reactions, the reactivity of the benzoyl chloride derivative influences the selectivity. More reactive acylating agents are generally less selective. chemicalbook.com Given the predicted enhanced reactivity of this compound due to its substituents, it would be expected to exhibit high reactivity in such reactions.

Advanced Applications of 4 Bromo 3 Methoxybenzoyl Chloride in Complex Molecular Synthesis

Role as a Versatile Intermediate in Multi-Step Organic Synthesis

In the realm of multi-step organic synthesis, the strategic selection of starting materials and intermediates is paramount to the successful construction of complex target molecules. 4-Bromo-3-methoxybenzoyl chloride serves as a valuable intermediate, offering multiple reaction sites that can be addressed in a controlled and sequential manner. The acyl chloride is the most reactive site, readily participating in acylation reactions with a wide array of nucleophiles, including alcohols, amines, and carbanions, to form esters, amides, and ketones, respectively.

The presence of the bromo substituent opens the door for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks. The methoxy (B1213986) group, while less reactive, can influence the electronic properties of the aromatic ring and can be a precursor for a hydroxyl group through demethylation, providing another point of functionalization.

The utility of multi-step synthesis is exemplified in the construction of active pharmaceutical ingredients (APIs). While a specific multi-step synthesis originating directly from this compound is not extensively documented in readily available literature, the principles of its application can be inferred from similar complex syntheses. For instance, in the synthesis of broad-spectrum kinase inhibitors, multi-step flow synthesis has been employed to rapidly generate analogues from functionalized aromatic precursors. A similar approach could be envisioned where this compound is first acylated with a suitable nucleophile, followed by a palladium-catalyzed cross-coupling reaction at the bromine position to introduce further complexity and build the final kinase inhibitor scaffold.

The following table illustrates a hypothetical multi-step sequence involving this compound:

StepReaction TypeReactantProduct
1AcylationAmine (R-NH2)4-Bromo-N-R-3-methoxybenzamide
2Suzuki CouplingArylboronic acid (Ar-B(OH)2)4-Aryl-N-R-3-methoxybenzamide
3DemethylationBBr34-Aryl-N-R-3-hydroxybenzamide

Synthesis of Complex Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. This compound provides a valuable entry point for the synthesis of various heterocyclic scaffolds, particularly those containing oxygen and nitrogen.

The synthesis of benzofurans, a common motif in bioactive molecules, can be envisioned starting from this compound. One potential strategy involves the reaction of the acyl chloride with a substituted phenol to form an ester, followed by an intramolecular cyclization reaction to construct the furan ring. The bromo and methoxy substituents on the benzofuran (B130515) core can then be further manipulated to generate a library of derivatives for structure-activity relationship (SAR) studies.

Similarly, the construction of quinoline scaffolds, another privileged heterocyclic system in drug discovery, can be approached using strategies that could incorporate this compound. The Friedländer annulation, a classic method for quinoline synthesis, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While not a direct reactant in the classical Friedländer synthesis, derivatives of this compound, such as the corresponding 2-amino ketone, could serve as a key precursor for the synthesis of highly substituted quinolines.

The following table outlines potential synthetic routes to key heterocyclic scaffolds:

Heterocyclic ScaffoldSynthetic StrategyKey Intermediate from this compound
BenzofuranIntramolecular Cyclization2-Hydroxy-arylester
QuinolineFriedländer Annulation2-Aminoaryl ketone

Derivatization Strategies for Analytical Methodologies

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more amenable to analysis by a particular method, such as chromatography. Benzoyl chloride and its derivatives are well-established derivatizing agents, particularly for compounds containing primary and secondary amine or hydroxyl groups. The reaction, known as benzoylation, introduces a benzoyl group, which can enhance the analyte's properties for chromatographic separation and detection.

In liquid chromatography-mass spectrometry (LC-MS), derivatization with reagents like this compound can significantly improve the chromatographic behavior and mass spectrometric detection of polar analytes, such as neurotransmitters and their metabolites. nih.govnih.gov These polar compounds often exhibit poor retention on reversed-phase columns, leading to inadequate separation from other matrix components. Benzoylation increases the hydrophobicity of the analyte, leading to better retention and improved peak shape.

The bromo- and methoxy-substituents on the benzoyl chloride can be particularly advantageous. The bromine atom provides a distinct isotopic pattern in the mass spectrum, which can aid in the identification and confirmation of the derivatized analyte. The methoxy group can influence the fragmentation pattern of the derivative, potentially leading to more specific and sensitive detection in tandem mass spectrometry (MS/MS) applications.

A primary goal of derivatization is to enhance the sensitivity of detection. Benzoylation can achieve this in several ways. By introducing a chromophore (the benzoyl group), it can make the analyte detectable by UV-Vis detectors. More significantly in modern analytical techniques, the benzoyl group can improve the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to a stronger signal and lower limits of detection (LOD).

The following table provides a hypothetical comparison of the limits of detection for a model catecholamine before and after derivatization, based on typical enhancements observed with benzoyl chloride derivatives:

AnalyteDetection MethodLimit of Detection (LOD) without DerivatizationExpected Limit of Detection (LOD) with this compound Derivatization
DopamineLC-MS/MS~1 nM~10-50 pM
EpinephrineLC-MS/MS~5 nM~50-100 pM

Development of Specialty Chemicals and Functional Materials (e.g., Polymers, OLEDs)

The unique electronic and structural features of this compound make it an attractive building block for the synthesis of specialty chemicals and functional materials. The ability to undergo polymerization and the potential to form electronically active structures are of particular interest in the fields of polymer chemistry and organic electronics.

The presence of the acyl chloride functionality allows for its use as a monomer in the synthesis of aromatic polyesters through polycondensation reactions with aromatic diols. derpharmachemica.com The resulting polyesters would incorporate the bromo- and methoxy-substituted phenyl units into the polymer backbone, influencing properties such as thermal stability, solubility, and mechanical strength. The bromine atom also provides a site for post-polymerization modification, allowing for the tuning of the polymer's properties.

In the field of organic light-emitting diodes (OLEDs), hole-transporting materials (HTMs) are a critical component. Triarylamine-based compounds are a prominent class of HTMs. mdpi.comnih.gov this compound can be used as a precursor to synthesize novel triarylamine derivatives. For example, the acyl chloride can be converted to an amine, which can then be coupled with other aromatic moieties to construct complex triarylamine structures. The bromo and methoxy substituents would be expected to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material, which are crucial parameters for efficient charge transport in OLED devices.

Construction of Bioactive Molecule Fragments and Building Blocks

This compound serves as a valuable building block for the synthesis of fragments of bioactive molecules, particularly in the area of kinase inhibitors and antiviral agents. The specific substitution pattern on the aromatic ring provides a scaffold that can be elaborated to interact with biological targets.

Protein kinase C (PKC) is an important target in drug discovery, and inhibitors of this enzyme have therapeutic potential in various diseases. The synthesis of PKC inhibitor scaffolds often involves the construction of complex heterocyclic systems. The 4-bromo-3-methoxybenzoyl moiety can be incorporated into these scaffolds to probe the binding pocket of the enzyme and establish key interactions.

In the development of antiviral agents, particularly nucleoside analogues, the modification of the nucleobase is a common strategy to enhance antiviral activity. While direct use of this compound in the synthesis of well-known antivirals like Ribavirin is not documented, its structural motifs are relevant. For example, the synthesis of ribavirin analogues often involves the construction of a triazole ring, which is then coupled to a modified ribose sugar. The 4-bromo-3-methoxyphenyl group could be introduced as a substituent on the triazole ring or as part of a non-nucleoside inhibitor scaffold to explore new structure-activity relationships. nih.gov

Spectroscopic Characterization Techniques for Acyl Halides in Academic Research

Infrared (IR) Spectroscopy for Carbonyl Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental tool for identifying the carbonyl group (C=O) in acyl halides. The position of the carbonyl stretching vibration in the IR spectrum is highly sensitive to the electronic environment of the molecule.

Key Research Findings:

High-Frequency Absorptions: Acyl halides are highly reactive carboxylic acid derivatives and, consequently, their carbonyl stretching frequencies are found at significantly higher wavenumbers compared to other carbonyl compounds like ketones and amides. libretexts.orglibretexts.org For acyl chlorides (RCOCl), this absorption typically appears in the range of 1800 ± 15 cm⁻¹. libretexts.orglibretexts.org This high frequency is attributed to the strong electron-withdrawing inductive effect of the halogen atom, which strengthens the C=O double bond. stackexchange.com

Conjugation Effects: When the acyl halide is conjugated with an aromatic ring or a double bond, the carbonyl stretching frequency is lowered. libretexts.orgmsu.edu This is due to the delocalization of π-electrons, which imparts more single-bond character to the C=O bond, thus weakening it and requiring less energy to stretch. jove.com For instance, the delocalization of pi electrons can lower the stretching frequency from approximately 1710 cm⁻¹ to around 1685 cm⁻¹ in conjugated systems. uobabylon.edu.iq

Overtone Interactions: In acyl chlorides, a weaker shoulder or peak is sometimes observed near 1740 cm⁻¹, which is attributed to an overtone interaction. libretexts.orglibretexts.org

Interactive Data Table: Typical IR Carbonyl Absorption Frequencies

Carbonyl DerivativeCarbonyl Absorption (cm⁻¹)Comments
Acyl Halides (RCOX)
X = Cl1800 ± 15Conjugation lowers this frequency. libretexts.orglibretexts.org
Acid Anhydride (B1165640) ((RCO)₂O) 1750 & 1820Two bands are characteristic. libretexts.org
Esters (RCOOR') 1740 ± 10
Aldehydes (RCHO) 1730 ± 7
Ketones (RCOR') 1715 ± 7
Carboxylic Acids (RCOOH) 1710Broad due to hydrogen bonding. uobabylon.edu.iq
**Amides (RCONH₂) **1690Frequency is lowered by resonance. uobabylon.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum of a substituted benzoyl chloride like 4-Bromo-3-methoxybenzoyl chloride, the aromatic protons will exhibit characteristic shifts and coupling patterns.

Key Research Findings:

Aromatic Proton Shifts: The protons on the benzene (B151609) ring of benzoyl chloride derivatives typically resonate in the downfield region, generally between 7.0 and 8.5 ppm. chemicalbook.comrsc.org The exact chemical shift is influenced by the electronic effects of the substituents on the ring.

Substituent Effects: Electron-withdrawing groups, such as the bromo and benzoyl chloride functionalities, will deshield the aromatic protons, causing them to shift further downfield. Conversely, electron-donating groups, like the methoxy (B1213986) group, will shield the protons, shifting them to a more upfield position.

Coupling Patterns: The coupling between adjacent protons on the aromatic ring gives rise to distinct splitting patterns (e.g., doublets, triplets, multiplets), which can be used to determine the substitution pattern of the benzene ring. For example, in a para-substituted ring, the protons often appear as two distinct doublets.

Interactive Data Table: Predicted ¹H NMR Data for Aromatic Protons in Benzoyl Chloride Derivatives

Proton Position (relative to C=OCl)Expected Chemical Shift (ppm)Expected Multiplicity
Ortho~8.0Doublet or Multiplet
Meta~7.5Triplet or Multiplet
Para~7.6Triplet or Multiplet

Note: These are general ranges and can be influenced by other substituents on the ring.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Key Research Findings:

Carbonyl Carbon Shift: The carbonyl carbon of acyl chlorides is highly deshielded and appears at a chemical shift of around 165-190 ppm. oregonstate.eduoregonstate.edu This is generally downfield from the carbonyl carbons of esters and amides but can be slightly upfield from ketones and aldehydes. stackexchange.com

Aromatic Carbon Shifts: The carbons of the benzene ring typically resonate in the range of 125-170 ppm. oregonstate.eduoregonstate.edu The specific chemical shifts are influenced by the substituents. The carbon attached to the bromine atom (ipso-carbon) will have its chemical shift significantly affected.

Alkyl Halide Carbon Shifts: Carbons directly bonded to a halogen are also shifted downfield, typically appearing in the 55-80 ppm range for alkyl halides. oregonstate.eduoregonstate.edu While not directly applicable to the aromatic bromine in this compound, this illustrates the deshielding effect of halogens.

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges

Carbon EnvironmentChemical Shift Range (ppm)
Carbonyl (Acyl Halide) 165-190 oregonstate.eduoregonstate.edu
Aromatic 125-170 oregonstate.eduoregonstate.edu
Ether/Alcohol (C-O) 60-80 oregonstate.eduoregonstate.edu
Alkyl Halide (C-X) 55-80 oregonstate.eduoregonstate.edu

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Key Research Findings:

Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For this compound, the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio will result in a characteristic M and M+2 pattern for the molecular ion peak and any bromine-containing fragments. wordpress.com

Fragmentation of Benzoyl Derivatives: A common fragmentation pathway for benzoyl derivatives is the loss of the chlorine atom to form the benzoyl cation (m/z 105 for the unsubstituted benzoyl group). nih.govnih.gov This is often a very prominent peak in the spectrum. Further fragmentation of the benzoyl cation can lead to the phenyl cation (m/z 77) by loss of carbon monoxide. cdnsciencepub.com

Derivatization for Analysis: Benzoyl chloride is itself used as a derivatizing agent in mass spectrometry to improve the detection and separation of polar analytes like neurotransmitters. nih.govchromatographyonline.com The benzoyl group enhances ionization efficiency and chromatographic retention. chromatographyonline.com

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions

UV/Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Key Research Findings:

π → π and n → π Transitions:** Aromatic carbonyl compounds exhibit two main types of electronic transitions: a strong π → π* transition and a weaker, forbidden n → π* transition. hnue.edu.vn

Conjugation Effects: The conjugation of the carbonyl group with the benzene ring in benzoyl chloride derivatives shifts both the n → π* and π → π* absorption bands to longer wavelengths (a bathochromic shift). hnue.edu.vn

Benzene Chromophore: The benzene ring itself has characteristic absorptions, typically a primary band around 202 nm and a secondary, fine-structured band around 255 nm. hnue.edu.vn Substitution on the ring can cause these bands to shift.

Solvent Effects: The polarity of the solvent can influence the position of the absorption maxima.

While UV-Vis spectroscopy is generally not used for detailed structure elucidation due to broad peaks, it can confirm the presence of a conjugated aromatic carbonyl system. libretexts.org

Integration of Advanced Spectroscopic Methods (e.g., X-ray Crystallography for Derivatives)

For an unambiguous determination of the three-dimensional structure of a molecule, especially its solid-state conformation and intermolecular interactions, X-ray crystallography is the gold standard.

Key Research Findings:

Solid-State Structure: While obtaining suitable crystals of a reactive liquid like an acyl chloride can be challenging, derivatives can often be crystallized and their structures determined. researchgate.net In situ cryocrystallization techniques have been developed for liquids like fluorinated benzoyl chlorides. researchgate.net

Intermolecular Interactions: X-ray crystallography can reveal details about intermolecular interactions, such as π-π stacking and halogen bonding, which influence the crystal packing. researchgate.net

Confirmation of Connectivity: The determined crystal structure provides definitive proof of the connectivity of the atoms in the molecule, confirming the substitution pattern on the aromatic ring. For example, the structure of N-methacryloyl-N-methylbenzamide derivatives has been confirmed by X-ray diffraction. acs.org

Machine Learning Applications in Spectroscopic Data Interpretation

In recent years, machine learning (ML) has emerged as a powerful tool in the field of chemistry, particularly in the interpretation of spectroscopic data. researchgate.net The vast and complex datasets generated by modern spectroscopic techniques are well-suited for ML algorithms. researchgate.net

For acyl halides and other classes of compounds, machine learning models can be trained on large libraries of known spectra (NMR, IR, MS) to predict the spectra of new or unknown compounds. researchgate.net This "forward prediction" can aid in the confirmation of a synthesized molecule's structure. Conversely, and perhaps more powerfully, ML can be used for "inverse prediction," where the model predicts the chemical structure based on an experimental spectrum. researchgate.net

In the context of acyl halide characterization, ML algorithms can assist in several ways:

Automated Spectral Assignment: ML models can be trained to automatically assign peaks in NMR and IR spectra to specific atoms or functional groups, reducing the time and potential for human error in this process.

Substructure Prediction: By analyzing the patterns in spectroscopic data, ML can predict the presence of specific substructures, such as the substituted benzene ring in this compound.

Quantitative Analysis: In complex mixtures, ML can be used to deconvolve overlapping spectral signals and provide quantitative information about the concentration of each component.

Data Enhancement: Deep learning models, a subset of machine learning, have been used to improve the quality of spectral data by removing noise and correcting for instrumental artifacts. sigmaaldrich.com

The application of machine learning in spectroscopy is a rapidly growing field, with the potential to significantly accelerate the pace of chemical research and discovery. chemicalbook.com

Computational Chemistry Approaches for 4 Bromo 3 Methoxybenzoyl Chloride and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic structure and three-dimensional arrangement of atoms in 4-Bromo-3-methoxybenzoyl chloride. Methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) are employed to optimize the molecular geometry and calculate electronic properties. iosrjournals.org

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and reactivity. For instance, the introduction of the bromo and methoxy (B1213986) groups on the benzene (B151609) ring influences the electron distribution and the geometry of the benzoyl chloride moiety. The electron-withdrawing nature of the bromine atom and the acyl chloride group, combined with the electron-donating effect of the methoxy group, creates a unique electronic environment that dictates the molecule's chemical behavior.

Table 1: Predicted Geometrical Parameters of this compound

ParameterPredicted Value (B3LYP/6-311++G(d,p))
C-Br Bond Length~1.90 Å
C-O (methoxy) Bond Length~1.36 Å
C=O (carbonyl) Bond Length~1.20 Å
C-Cl (acyl chloride) Bond Length~1.80 Å
C-C-O (methoxy) Bond Angle~117°
O=C-Cl Bond Angle~121°

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar molecular fragments based on computational studies of related compounds.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a particularly effective method for investigating the mechanisms of chemical reactions involving acyl chlorides. researchgate.net The primary reaction of this compound is nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon. chemistrystudent.comlibretexts.org DFT calculations can model the entire reaction pathway, including the reactants, transition states, and products.

For example, in the hydrolysis of an acyl chloride, DFT can be used to model the concerted SN2 mechanism, where a water molecule attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form a carboxylic acid and hydrogen chloride. researchgate.net These calculations can determine the activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. The presence of substituents on the benzene ring, such as the bromo and methoxy groups, can influence the stability of the transition state and thus the reaction rate. DFT studies can elucidate these substituent effects by comparing the reaction profiles of substituted and unsubstituted benzoyl chlorides. researchgate.net

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling techniques, including both quantum mechanics and molecular mechanics methods, are employed to study the conformational landscape of this compound and its derivatives. The rotation around the single bonds, particularly the C-C bond connecting the benzene ring to the carbonyl group and the C-O bond of the methoxy group, gives rise to different conformers.

Conformational analysis helps identify the most stable conformer (the global minimum on the potential energy surface) and the energy barriers between different conformations. The steric and electronic effects of the bromo and methoxy substituents play a significant role in determining the preferred conformation. nih.gov For instance, the steric bulk of the bromine atom may influence the orientation of the adjacent methoxy group. Understanding the preferred conformation is crucial as it can affect the molecule's reactivity and its ability to interact with other molecules, such as in biological systems. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters for this compound, which can aid in its experimental characterization. By calculating the vibrational frequencies using DFT, a theoretical infrared (IR) spectrum can be generated. This computed spectrum can be compared with experimental data to confirm the structure of the synthesized compound. iosrjournals.org

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic DataPredicted Parameter
IR Stretching Frequency (C=O)~1750-1780 cm⁻¹
¹H NMR Chemical Shift (methoxy)~3.9-4.1 ppm
¹³C NMR Chemical Shift (carbonyl)~165-170 ppm

Note: These are estimated values based on computational studies of analogous compounds and serve as a guide for experimental analysis.

Computational Structure-Activity Relationship (SAR) Analysis of Derivatives

For derivatives of this compound that may have biological activity, computational Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool. researchgate.netatlantis-press.com QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

In a typical QSAR study, various molecular descriptors are calculated for a set of derivatives. These descriptors can be categorized as:

Lipophilic: such as the partition coefficient (logP), which describes the compound's solubility.

Electronic: such as HOMO/LUMO energies and partial atomic charges, which relate to the molecule's reactivity and ability to participate in electrostatic interactions.

Steric: such as molecular weight and molar refractivity, which describe the size and shape of the molecule.

By correlating these descriptors with the experimentally determined biological activity (e.g., IC₅₀ values), a QSAR model can be developed. This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. researchgate.netatlantis-press.com This approach is widely used in drug discovery to optimize lead compounds.

Emerging Research Frontiers and Future Directions

Advancements in Sustainable and Green Synthesis of Acyl Chlorides

The synthesis of acyl chlorides, including 4-Bromo-3-methoxybenzoyl chloride, has traditionally relied on reagents like thionyl chloride or oxalyl chloride, which raise environmental and safety concerns. Modern research is intensely focused on developing more sustainable and "green" methodologies that minimize waste and avoid hazardous substances.

Key Research Thrusts:

Alternative Chlorinating Agents: The exploration of safer, solid, or polymer-supported chlorinating agents is a significant area of interest. These alternatives can simplify product purification and reduce the generation of corrosive byproducts like HCl and SO2.

Catalytic Approaches: Moving from stoichiometric reagents to catalytic systems represents a major leap in green synthesis. The development of catalysts that can efficiently convert carboxylic acids to acyl chlorides using milder and more atom-economical chlorine sources is a primary goal.

Flow Chemistry: Continuous flow reactors offer enhanced safety, better temperature control, and easier scalability compared to traditional batch processes. Implementing the synthesis of this compound in a flow system could allow for the safe use of reactive intermediates and minimize operator exposure.

Bio-based Solvents: Replacing conventional chlorinated solvents like dichloromethane (B109758) with greener, bio-based alternatives such as Cyrene™ is gaining traction. Research has demonstrated efficient amide synthesis from acid chlorides in such solvents, which could be applied to reactions involving this compound, coupled with simpler aqueous work-up procedures.

Recent studies have highlighted methods for the chloroacetylation of anilines and amines under neutral, metal-free, and green conditions, showcasing the expanding scope and applicability of acid chlorides in environmentally benign processes. These principles are directly applicable to the synthesis and use of this compound, paving the way for more eco-friendly production pathways.

Exploration of Novel Catalytic Systems for this compound Transformations

The acyl chloride group is a highly reactive functional group, making this compound an excellent substrate for a wide range of transformations. The development of novel catalytic systems can unlock new reaction pathways, improve selectivity, and enable transformations under milder conditions.

Areas of Catalytic Exploration:

Cross-Coupling Reactions: While the acyl chloride can be used in acylation reactions, the bromo-substituent is a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Research into catalysts that can selectively activate the C-Br bond without reacting with the more labile acyl chloride group is a significant challenge and an area of active investigation.

Photocatalysis: Visible-light photocatalysis offers a powerful tool for generating reactive intermediates under mild conditions. Systems could be designed where this compound undergoes radical transformations, potentially leading to novel carbon-carbon or carbon-heteroatom bond formations.

Phase-Transfer Catalysis: Inverse Phase Transfer Catalysis (IPTC) has been used for reactions between benzoyl chloride and various nucleophiles in two-phase systems. Applying this methodology to this compound could facilitate reactions with water-soluble substrates, expanding its synthetic utility.

Enantioselective Catalysis: For reactions where the acyl chloride adds to a prochiral substrate, the development of chiral catalysts (e.g., chiral amines or phosphines) to control the stereochemistry of the product is a key frontier. This would be particularly valuable in the synthesis of chiral pharmaceuticals and natural products.

The solvolysis of substituted benzoyl chlorides is known to be sensitive to medium effects, and catalytic systems involving micelles have been shown to either inhibit or catalyze the reaction depending on the mechanism. Understanding these effects is crucial for designing efficient catalytic transformations of this compound in various solvent systems.

Innovative Derivatization Applications in Analytical and Material Sciences

Derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis or specific applications. The high reactivity of the acyl chloride group makes this compound a potential candidate for such applications.

Potential Applications:

Material Sciences: Acyl chlorides are used to modify the surfaces of polymers and other materials to introduce new functionalities. By reacting this compound with materials bearing surface hydroxyl or amine groups, one could introduce the bromo- and methoxy-phenyl moiety. The bromine atom could serve as a site for further functionalization (e.g., grafting other polymers) or impart properties like flame retardancy.

**Flu

Q & A

Basic: What safety protocols are critical when handling 4-bromo-3-methoxybenzoyl chloride in laboratory settings?

Answer:

  • PPE Requirements : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective clothing to prevent skin/eye contact .
  • Ventilation : Conduct experiments in a fume hood to avoid inhalation of vapors or aerosols .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent exothermic hydrolysis .
  • Storage : Store in airtight, corrosion-resistant containers under dry, inert conditions (e.g., nitrogen atmosphere) .

Basic: What synthetic methodologies are effective for preparing this compound?

Answer:

  • Reaction Pathway : React 4-bromo-3-methoxybenzoic acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Catalytic DMF may accelerate the reaction .
  • Purification : Distill under reduced pressure (boiling point ~246°C) or recrystallize from anhydrous solvents (e.g., dry hexane) to isolate the product .
  • Yield Optimization : Use excess chlorinating agent (2–3 equiv.) and monitor completion via FT-IR (disappearance of -COOH peak at ~1700 cm⁻¹) .

Basic: How can researchers characterize the structural integrity of this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include methoxy (-OCH₃) at ~3.8 ppm (¹H) and carbonyl (C=O) at ~168 ppm (¹³C) .
    • IR : Confirm acyl chloride C=O stretch at ~1770–1810 cm⁻¹ .
  • Purity Analysis : Melting point determination (38–42°C) and HPLC with UV detection (λ = 254 nm) .

Advanced: How can competing hydrolysis be minimized during synthetic applications of this compound?

Answer:

  • Moisture Control : Use Schlenk lines or gloveboxes for moisture-sensitive reactions. Pre-dry solvents (e.g., molecular sieves for THF) .
  • Reagent Activation : Pre-cool reaction mixtures to 0–5°C before adding the acyl chloride to reduce side reactions .
  • Quenching Byproducts : Add anhydrous sodium sulfate to scavenge trace water during workup .

Advanced: How to address contradictory spectral data in derivatives synthesized from this compound?

Answer:

  • Byproduct Identification : Use LC-MS to detect hydrolyzed products (e.g., 4-bromo-3-methoxybenzoic acid) or dimerization artifacts .
  • Structural Isomerism : Compare experimental NMR shifts with computational predictions (DFT calculations) to confirm regiochemistry .
  • Impurity Profiling : Conduct elemental analysis (C, H, N) to rule out halogen exchange or methoxy group degradation .

Advanced: What strategies improve selectivity in nucleophilic acyl substitution reactions with this compound?

Answer:

  • Nucleophile Activation : Deprotonate amines with bases (e.g., Et₃N) to enhance reactivity in amide formation .
  • Solvent Effects : Use polar aprotic solvents (e.g., DCM) to stabilize transition states and reduce side reactions .
  • Stoichiometry Control : Employ slow addition of the acyl chloride to avoid local excess and dimerization .

Advanced: How to resolve low yields in multi-step syntheses involving this compound?

Answer:

  • Intermediate Stability : Protect reactive intermediates (e.g., silyl ethers for hydroxyl groups) to prevent undesired cross-reactions .
  • Catalytic Optimization : Screen Lewis acids (e.g., ZnCl₂) to accelerate coupling reactions in ester/amide syntheses .
  • Reaction Monitoring : Use in-situ techniques like ReactIR to track acyl chloride consumption and optimize reaction times .

Basic: What disposal protocols are compliant with regulations for this compound waste?

Answer:

  • Neutralization : Hydrolyze small quantities with ice-cold NaOH (10%) in a fume hood, then neutralize to pH 7 .
  • Waste Segregation : Label containers as "Corrosive, Organic" (UN3261) and comply with local hazardous waste guidelines (e.g., EPA 40 CFR Part 261) .

Advanced: How does the electron-withdrawing bromo group influence the reactivity of the acyl chloride?

Answer:

  • Electrophilicity Enhancement : The bromo group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attacks (e.g., in amide bond formation) .
  • Steric Effects : The meta-methoxy group may hinder access to the carbonyl, requiring elevated temperatures for sluggish nucleophiles .

Advanced: What analytical techniques differentiate this compound from its positional isomers?

Answer:

  • Mass Spectrometry : Compare fragmentation patterns (e.g., loss of Br vs. OCH₃) using high-resolution MS .
  • X-ray Crystallography : Resolve regiochemistry ambiguities via single-crystal diffraction (if crystallizable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.